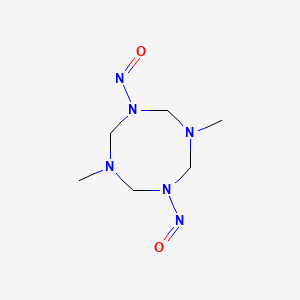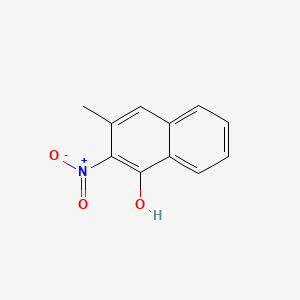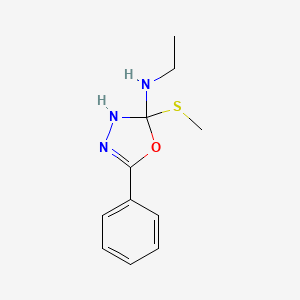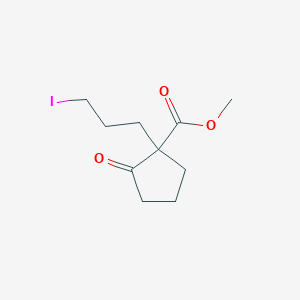![molecular formula C20H22BrNO3 B14308543 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 119170-77-3](/img/structure/B14308543.png)
1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene is an organic compound with a complex structure, featuring a brominated hexyl chain, an ether linkage, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves multiple steps:
Formation of the Brominated Hexyl Chain: The initial step involves the bromination of hexane to form 6-bromohexane.
Ether Formation: The brominated hexyl chain is then reacted with a phenol derivative to form the ether linkage.
Introduction of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Final Coupling: The final step involves the coupling of the nitrophenyl group with the brominated hexyl ether under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products will vary depending on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products include various oxidized derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets through its nitrophenyl group, which can undergo reduction to form reactive intermediates. These intermediates can then interact with proteins or nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[(6-Bromohexyl)oxy]-4-methoxybenzene
- 1-[(6-Bromohexyl)oxy]-4-tert-butylbenzene
Comparison: 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene is unique due to the presence of both a brominated hexyl chain and a nitrophenyl group
Eigenschaften
CAS-Nummer |
119170-77-3 |
|---|---|
Molekularformel |
C20H22BrNO3 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
1-[2-[4-(6-bromohexoxy)phenyl]ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C20H22BrNO3/c21-15-3-1-2-4-16-25-20-13-9-18(10-14-20)6-5-17-7-11-19(12-8-17)22(23)24/h5-14H,1-4,15-16H2 |
InChI-Schlüssel |
BNMJAMNPTVNYJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)OCCCCCCBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)






silane](/img/structure/B14308505.png)


![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)

